molecular formula C19H22N6O3S B2784984 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1021259-34-6

4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2784984
CAS No.: 1021259-34-6
M. Wt: 414.48
InChI Key: XQEQFGFZOBWLGV-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
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Biological Activity

4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This sulfonamide derivative exhibits a multifaceted structure that suggests various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound's design incorporates a sulfonamide group, which is crucial in drug development due to its established biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6O2C_{20}H_{22}N_{6}O_{2}, and its IUPAC name reflects its intricate structure. The compound includes an ethoxy group, a benzene ring, and a pyridazinyl moiety, which contribute to its reactivity and interactions with biological targets.

PropertyValue
Molecular Weight378.4 g/mol
CAS Number1396624-91-1
SMILESCCOc1ccc(cc1)S(=O)(=O)NCCNc2ncnc(c2)Nc3ccccn3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various disease pathways. Research indicates that compounds with similar structures can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects against conditions like cancer and inflammation.

Potential Biological Targets

  • Enzymatic Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. These investigations have highlighted the compound's potential in various therapeutic areas.

Case Studies

  • Anticancer Activity : A study involving pyridine derivatives demonstrated that certain compounds exhibited cytotoxicity comparable to established chemotherapeutics like taxol, indicating potential anticancer properties .
  • Anti-inflammatory Effects : Compounds derived from similar structures have shown promise in modulating inflammatory responses by interacting with P2Y receptors, which are implicated in various inflammatory diseases .

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions:

  • Formation of Pyridazinyl Intermediate : This involves reacting 2-aminopyridine with α-bromoketones under controlled conditions.
  • Coupling Reaction : The intermediate is coupled with 4-ethoxybenzoyl chloride using triethylamine as a base to produce the final product.

Research Findings

Research has indicated that this compound can exhibit moderate to high potency against specific biological targets. For instance, studies on related sulfonamide compounds have shown effective inhibition of key enzymes involved in cancer proliferation and inflammation .

Scientific Research Applications

Scientific Research Applications

  • Antibacterial Activity :
    • Mechanism : Compounds similar to 4-ethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide have demonstrated effective inhibition of bacterial folate synthesis.
    • Case Study : Research indicates that sulfanilide derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
  • Anticancer Properties :
    • Mechanism : The compound's structural features allow it to interact with cancer-related pathways, potentially inhibiting tumor growth.
    • Case Study : A study on pyridine derivatives revealed that certain compounds exhibited cytotoxicity comparable to established chemotherapeutics like taxol, indicating promising anticancer properties .
  • Anti-inflammatory Effects :
    • Mechanism : The compound may modulate inflammatory responses by interacting with P2Y receptors implicated in various inflammatory diseases.
    • Case Study : Research has highlighted the anti-inflammatory potential of compounds derived from similar structures, suggesting their use in treating conditions characterized by inflammation .

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions:

  • Formation of Pyridazinyl Intermediate :
    • Reacting 2-aminopyridine with α-bromoketones under controlled conditions.
  • Coupling Reaction :
    • The intermediate is coupled with 4-ethoxybenzoyl chloride using triethylamine as a base to produce the final product.

Research Findings

Recent studies have indicated that this compound can exhibit moderate to high potency against specific biological targets. For instance, investigations into related sulfonamide compounds have shown effective inhibition of key enzymes involved in cancer proliferation and inflammation .

Properties

IUPAC Name

4-ethoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-2-28-16-5-7-17(8-6-16)29(26,27)22-13-12-21-18-9-10-19(25-24-18)23-15-4-3-11-20-14-15/h3-11,14,22H,2,12-13H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEQFGFZOBWLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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